![molecular formula C21H19F3N4O2S B2752303 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide CAS No. 1795482-27-7](/img/structure/B2752303.png)
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide, commonly known as GSK2330672, is a small molecule inhibitor of protein kinase B (PKB), also known as Akt. PKB is a key regulator of multiple cellular processes, including cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer and other diseases. GSK2330672 has been extensively studied for its potential as a therapeutic agent in cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide is involved in research for synthesizing novel heterocyclic compounds due to its potential in medicinal chemistry. For instance, novel compounds with potential anti-inflammatory and analgesic properties have been synthesized from related structures, highlighting the importance of such molecules in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the molecule's involvement in the development of Mycobacterium tuberculosis GyrB inhibitors showcases its role in addressing global health challenges, such as tuberculosis (Jeankumar et al., 2013).
Metabolic Studies
Research into the metabolism of related antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia patients reveals the complex metabolic pathways of such compounds, providing insight into their pharmacokinetics and potential therapeutic applications (Gong, Chen, Deng, & Zhong, 2010).
Antimicrobial and Antituberculosis Activity
Compounds structurally related to this compound have shown promising antimicrobial and antituberculosis activity, illustrating the potential of such molecules in combating infectious diseases. This is evidenced by the synthesis and evaluation of derivatives for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).
Molecular Interaction Studies
The interaction of related compounds with specific receptors, such as the CB1 cannabinoid receptor, has been studied to understand their mechanism of action. This research provides valuable insights into the design of receptor-targeted therapeutics (Shim et al., 2002).
Insecticidal Applications
The synthesis and biochemical impacts of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against pests like the cotton leafworm demonstrate the agricultural applications of such compounds. These studies contribute to the development of new, effective pest control agents (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Eigenschaften
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)30-17-5-3-14(4-6-17)19(29)26-16-7-10-28(11-8-16)20-27-18(13-31-20)15-2-1-9-25-12-15/h1-6,9,12-13,16H,7-8,10-11H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEDGWCIKLCTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.